molecular formula C22H16N2O2 B3903685 2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone

2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone

Cat. No.: B3903685
M. Wt: 340.4 g/mol
InChI Key: ZJUAZFQIZDHPIY-UHFFFAOYSA-N
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Description

2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone is a complex organic compound that features a benzimidazole core linked to a benzoyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone typically involves the condensation of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar activities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

Industry

Industrially, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with cellular targets such as enzymes or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzimidazole
  • Benzoyl chloride
  • Phenyl ethanone

Uniqueness

2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(2-benzoylbenzimidazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)23-22(24)21(26)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUAZFQIZDHPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone
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2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone
Reactant of Route 3
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2-(2-benzoyl-1H-1,3-benzimidazol-1-yl)-1-phenyl-1-ethanone

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